Methyl 6-(cyclopropylamino)-2-methylnicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of methyl 6-(cyclopropylamino)-2-methylnicotinate, which includes a cyclopropylamino group linked to a nicotinate moiety, contributes to its distinct chemical properties and biological activities .
Methyl 6-(cyclopropylamino)-2-methylnicotinate is classified under the broader category of pyridine derivatives. Its chemical structure can be represented by the IUPAC name methyl 6-(cyclopropylamino)pyridine-3-carboxylate. The compound is identified by its CAS number, which is 1228671-54-2. It is synthesized through various chemical pathways, primarily involving reactions with nicotinic acid derivatives .
The synthesis of methyl 6-(cyclopropylamino)-2-methylnicotinate typically involves several key steps:
This method allows for the efficient production of methyl 6-(cyclopropylamino)-2-methylnicotinate in both laboratory and industrial settings .
The molecular structure of methyl 6-(cyclopropylamino)-2-methylnicotinate can be described using its molecular formula . Its structural features include:
The compound's InChI (International Chemical Identifier) is InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12)
.
Methyl 6-(cyclopropylamino)-2-methylnicotinate can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action of methyl 6-(cyclopropylamino)-2-methylnicotinate involves its interaction with specific biological targets. It is believed to exert effects primarily through:
This mechanism suggests potential applications in treating conditions related to poor blood circulation and inflammation .
Methyl 6-(cyclopropylamino)-2-methylnicotinate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 196.22 g/mol |
Density | g/cm³ |
Boiling Point | °C |
Melting Point | °C |
Flash Point | °C |
LogP |
These properties are critical for understanding the compound's behavior in various environments and applications .
Methyl 6-(cyclopropylamino)-2-methylnicotinate has several potential applications in scientific research:
The ongoing exploration of this compound's properties could lead to significant advancements in medicinal chemistry and related fields .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1